molecular formula C26H26O5 B14761419 12-O-Methylinophyllum A

12-O-Methylinophyllum A

Cat. No.: B14761419
M. Wt: 418.5 g/mol
InChI Key: STOSFQGFUXQJCN-DOQJBMMISA-N
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Description

12-O-Methylinophyllum A is a bioactive compound extracted from botanical sources. It is renowned for its potent anti-inflammatory properties and has garnered significant interest within biomedical research due to its efficacy in studying a broad spectrum of inflammatory ailments, including arthritis and inflammatory bowel disease.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 12-O-Methylinophyllum A typically involves the methylation of inophyllum A. The reaction conditions often include the use of methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate. The reaction is usually carried out in an organic solvent like acetone or dimethylformamide at elevated temperatures.

Industrial Production Methods

Industrial production of this compound involves large-scale extraction from botanical sources, followed by purification processes such as column chromatography. The compound is then crystallized to achieve high purity levels suitable for research and pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

12-O-Methylinophyllum A undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

12-O-Methylinophyllum A has a wide range of applications in scientific research:

    Chemistry: Used as a model compound for studying methylation reactions and their mechanisms.

    Biology: Investigated for its role in cellular signaling pathways and its effects on cell proliferation and apoptosis.

    Medicine: Explored for its anti-inflammatory and potential anticancer properties.

    Industry: Utilized in the development of new pharmaceuticals and as a standard in analytical chemistry

Mechanism of Action

The mechanism of action of 12-O-Methylinophyllum A involves its interaction with various molecular targets and pathways. It is known to inhibit the activity of pro-inflammatory enzymes such as cyclooxygenase and lipoxygenase. Additionally, it modulates the expression of inflammatory cytokines like tumor necrosis factor-alpha and interleukin-6. These actions collectively contribute to its anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    Inophyllum A: The parent compound from which 12-O-Methylinophyllum A is derived.

    Psoralidin: Another coumarin derivative with similar anti-inflammatory properties.

    Glycyrol: Known for its anti-inflammatory and antioxidant activities.

    Glycycoumarin: Exhibits anti-inflammatory and hepatoprotective effects.

Uniqueness

This compound stands out due to its specific methylation, which enhances its bioavailability and potency compared to its parent compound, inophyllum A. This modification also allows for more targeted interactions with molecular pathways, making it a valuable compound in both research and therapeutic contexts .

Properties

Molecular Formula

C26H26O5

Molecular Weight

418.5 g/mol

IUPAC Name

(16R,17R,18R)-18-methoxy-10,10,16,17-tetramethyl-6-phenyl-3,9,15-trioxatetracyclo[12.4.0.02,7.08,13]octadeca-1(14),2(7),5,8(13),11-pentaen-4-one

InChI

InChI=1S/C26H26O5/c1-14-15(2)29-23-17-11-12-26(3,4)31-24(17)20-18(16-9-7-6-8-10-16)13-19(27)30-25(20)21(23)22(14)28-5/h6-15,22H,1-5H3/t14-,15-,22-/m1/s1

InChI Key

STOSFQGFUXQJCN-DOQJBMMISA-N

Isomeric SMILES

C[C@@H]1[C@H](OC2=C([C@@H]1OC)C3=C(C(=CC(=O)O3)C4=CC=CC=C4)C5=C2C=CC(O5)(C)C)C

Canonical SMILES

CC1C(OC2=C(C1OC)C3=C(C(=CC(=O)O3)C4=CC=CC=C4)C5=C2C=CC(O5)(C)C)C

Origin of Product

United States

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